2-{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile
説明
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at the 5-position with a methyl group, the 3-position with a phenyl group, and the 2-position with a trifluoromethyl (CF₃) group. A piperazine ring is attached at the 7-position via a nitrogen atom, with an acetonitrile (–CH₂CN) moiety further functionalizing the piperazine. The CF₃ group enhances lipophilicity and metabolic stability, while the piperazine-acetonitrile moiety may improve solubility and binding interactions in biological systems .
特性
IUPAC Name |
2-[4-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6/c1-14-13-16(28-11-9-27(8-7-24)10-12-28)29-19(25-14)17(15-5-3-2-4-6-15)18(26-29)20(21,22)23/h2-6,13H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZKIJICDLTVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC#N)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 2-{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile involves multiple steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
化学反応の分析
Functionalization with Trifluoromethyl Groups
Trifluoromethyl groups are introduced via halogenation steps. For instance, chlorination of the pyrazolo[1,5-a]pyrimidin-5-one intermediate with phosphoryl chloride (POCl₃) generates a reactive chloride intermediate . Subsequent substitution with trifluoromethyl groups can occur through nucleophilic aromatic substitution or coupling reactions, though specific details for this compound are not explicitly provided in the reviewed sources.
Coupling with Piperazine Moiety
The piperazine group is typically introduced via reductive amination. Aldehyde intermediates (e.g., pyrazolo[1,5-a]pyrimidine-2-carbaldehyde) react with piperazine derivatives in the presence of sodium triacetoxyborohydride (STAB-H) under reductive conditions. This step forms a stable secondary amine linkage .
Reductive Amination Example
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Reductive amination of aldehyde with piperazine derivative | STAB-H, DCM, rt | Up to 84% |
Final Acetonitrile Substitution
The acetonitrile group at the piperazine position is likely added via alkylation or cyanation reactions. While the exact method is not detailed in the sources, similar compounds often employ nucleophilic substitution of a leaving group (e.g., bromide) with cyanide ions under basic conditions .
Key Structural and Reactivity Insights
The trifluoromethyl group enhances stability and lipophilicity, critical for pharmacokinetic properties. The piperazine moiety serves as a linker for further functionalization and may participate in hydrogen bonding or ion-dipole interactions in biological systems .
Comparative Analysis of Functional Groups
Challenges and Optimization
Synthesis of such complex molecules often requires iterative optimization. For example, the choice of protecting groups (e.g., TBDMS for hydroxyl groups) and reaction conditions (e.g., microwave-assisted vs. conventional heating) significantly impacts yields and regioselectivity .
科学的研究の応用
Pharmacological Applications
1.1 Kinase Inhibition
Olverembatinib is recognized as an orally bioavailable inhibitor of several kinases, most notably the Bcr-Abl tyrosine kinase. This kinase plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML). The inhibition of Bcr-Abl by Olverembatinib has been shown to effectively reduce cell proliferation and induce apoptosis in CML cells, making it a promising candidate for targeted cancer therapy .
1.2 Anti-Mycobacterial Activity
Recent studies have highlighted the compound's potential as an anti-mycobacterial agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis. This suggests that Olverembatinib and similar compounds could be explored further for their efficacy against tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of Olverembatinib is vital for optimizing its pharmacological properties. The incorporation of specific substituents has been shown to enhance its potency against target kinases and improve selectivity. For instance, modifications to the piperazine moiety and variations in the trifluoromethyl group have been studied extensively to determine their impact on biological activity .
Case Studies
3.1 Clinical Trials
Clinical trials have been initiated to evaluate the safety and efficacy of Olverembatinib in patients with CML. Preliminary results indicate that patients exhibit significant responses to treatment, with a favorable side effect profile compared to traditional therapies .
3.2 Comparative Studies
A comparative study between Olverembatinib and other Bcr-Abl inhibitors revealed that it possesses a unique mechanism of action that may confer advantages in terms of resistance management in CML treatment .
Data Tables
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of tumor cell growth and modulation of neurotransmitter activity .
類似化合物との比較
Table 1: Key Structural Differences in Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
Glycohybrid Derivatives (Triazole-Linked)
Compounds such as (9e–9g) and (10d–10f) (–2) feature triazole-linked sugar moieties at the 7-position. In contrast, the target compound’s piperazine-acetonitrile group likely prioritizes target selectivity over broad-spectrum activity .
PI3Kδ Inhibitors with Fluorinated Substituents
describes pyrazolo[1,5-a]pyrimidines with fluorinated benzimidazole groups (e.g., Compound 3–9), synthesized via Buchwald-Hartwig coupling. These compounds show nanomolar potency against PI3Kδ, suggesting that the target compound’s CF₃ group may similarly enhance target affinity but requires validation .
Herbicidal and Fungicidal Derivatives
Triazolopyrimidine derivatives in demonstrate herbicidal activity, with chiral centers improving efficacy. The target compound’s acetonitrile group may confer distinct mode-of-action profiles compared to these oxygen-linked acetylhydrazones .
生物活性
The compound 2-{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 2-{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile
- Molecular Formula : C19H20F3N5
- Molecular Weight : 462.451 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly in inhibiting specific kinases. The trifluoromethyl group enhances binding affinity and specificity towards these targets. Research indicates that compounds in this class can inhibit p21-activated kinases (PAKs), which are crucial regulators of cell motility and proliferation .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- The pyrazolo[1,5-a]pyrimidine derivatives have shown significant anticancer potential. For example, related compounds have been reported to inhibit PI3Kδ with IC50 values as low as 18 nM, indicating strong efficacy against cancer cell lines .
- A study demonstrated that structural modifications in the pyrazolo[1,5-a]pyrimidine core could enhance selectivity and potency against specific cancer targets .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anticancer properties. One compound exhibited an IC50 value of 18 nM against PI3Kδ, demonstrating significant selectivity over other isoforms. This selectivity is crucial for minimizing side effects in therapeutic applications.
Case Study 2: Inhibitory Effects on Kinases
Research focused on the inhibition of PAKs revealed that the compound reduced PAK activity significantly, which correlated with decreased cell proliferation in vitro. This suggests a potential application in cancer therapies where PAKs are dysregulated.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | PI3Kδ Inhibition | 18 | PI3Kα/δ = 79 |
| Compound B | Anti-inflammatory | 50 | Not specified |
| Compound C | Antimicrobial | 200 | Not specified |
Q & A
Q. What are the optimal synthetic routes for 2-{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile?
Methodology:
- The core pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclization of halogenated precursors (e.g., 7-chloro derivatives) with piperazine derivatives under inert conditions.
- Example protocol: React 7-chloro-5-methyl-2-{trifluoromethyl}pyrazolo[1,5-a]pyrimidine with piperazine in acetonitrile at 60°C, using triethylamine as a base to deprotonate intermediates .
- Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in acetonitrile.
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Base | Triethylamine |
| Atmosphere | Inert (N₂/Ar) |
Q. How to characterize the compound’s structural identity and purity?
Methodology:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., trifluoromethyl at C2, phenyl at C3) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ = 421.2 g/mol).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Monoclinic space group with unit cell parameters Å, Å, Å, and .
Q. What initial biological screening strategies are recommended for this compound?
Methodology:
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours.
- Solubility Profiling : Measure kinetic solubility in PBS (pH 7.4) and DMSO using nephelometry.
Advanced Research Questions
Q. How to optimize reaction yields for large-scale synthesis?
Methodology:
- DoE (Design of Experiments) : Vary parameters like molar ratios (1:1.2 for pyrazolo-pyrimidine:piperazine), solvent polarity (acetonitrile vs. DMF), and temperature (50–80°C) to identify optimal conditions .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU, DIPEA) to reduce side-product formation.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted chloro-intermediates) and adjust quenching protocols (e.g., ice-water vs. brine).
Q. How to conduct structure-activity relationship (SAR) studies on the trifluoromethyl group?
Methodology:
- Analog Synthesis : Replace the trifluoromethyl group with -CF₂H, -CH₃, or halogens and compare bioactivity.
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze electronic effects on binding affinity .
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure enthalpy changes during target binding.
Q. How to resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
Methodology:
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates that may affect potency .
- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for direct binding kinetics.
Q. What computational strategies predict binding modes with biological targets?
Methodology:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3LZE for PI3Kγ). Focus on hydrophobic pockets accommodating the trifluoromethyl group .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy contributions from key residues.
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition profiles?
Methodology:
- Batch Reproducibility : Synthesize multiple batches and test under identical conditions.
- Proteomic Profiling : Use phosphoproteomics to identify off-target effects in cellular models .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidines) to contextualize anomalies .
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